1-Morpholin-4-ylpropan-2-yl 2-bromobenzoate;hydrochloride
Description
1-Morpholin-4-ylpropan-2-yl 2-bromobenzoate;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a morpholine ring, a bromobenzoate moiety, and a hydrochloride group, which contribute to its distinct chemical properties.
Properties
IUPAC Name |
1-morpholin-4-ylpropan-2-yl 2-bromobenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3.ClH/c1-11(10-16-6-8-18-9-7-16)19-14(17)12-4-2-3-5-13(12)15;/h2-5,11H,6-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVVTMUANMJIOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC=CC=C2Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Morpholin-4-ylpropan-2-yl 2-bromobenzoate;hydrochloride typically involves the reaction of 2-bromobenzoic acid with 1-Morpholin-4-ylpropan-2-ol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Morpholin-4-ylpropan-2-yl 2-bromobenzoate;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The morpholine ring can undergo oxidation or reduction under specific conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions are used to facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products include substituted benzoates.
Oxidation and Reduction Reactions: Products include oxidized or reduced morpholine derivatives.
Hydrolysis: Products include 2-bromobenzoic acid and 1-Morpholin-4-ylpropan-2-ol.
Scientific Research Applications
1-Morpholin-4-ylpropan-2-yl 2-bromobenzoate;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Morpholin-4-ylpropan-2-yl 2-bromobenzoate;hydrochloride involves its interaction with specific molecular targets. The bromobenzoate moiety can interact with enzymes or receptors, while the morpholine ring can modulate the compound’s overall activity. The hydrochloride group enhances the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Morpholin-4-ylpropan-2-yl 3-bromobenzoate;hydrochloride: Similar structure but with the bromine atom at a different position.
2-Bromo-3-(morpholin-4-yl)propionic acid esters: Similar functional groups but different overall structure.
Uniqueness
1-Morpholin-4-ylpropan-2-yl 2-bromobenzoate;hydrochloride is unique due to the specific positioning of the bromine atom and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
